Propan-2-yl biphenyl-2-carboxylate
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Overview
Description
Propan-2-yl biphenyl-2-carboxylate is an organic compound that belongs to the class of esters It is derived from biphenyl, a molecule consisting of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl biphenyl-2-carboxylate typically involves the esterification of biphenyl-2-carboxylic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl biphenyl-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted biphenyl derivatives depending on the specific reaction.
Scientific Research Applications
Propan-2-yl biphenyl-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Propan-2-yl biphenyl-2-carboxylate exerts its effects involves the interaction of the ester group with various molecular targets. The ester can undergo hydrolysis to form biphenyl-2-carboxylic acid and isopropanol, which can then participate in further biochemical pathways. The biphenyl moiety can interact with aromatic receptors and enzymes, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl biphenyl-2-carboxylate: Similar ester with a methyl group instead of an isopropyl group.
Ethyl biphenyl-2-carboxylate: Similar ester with an ethyl group instead of an isopropyl group.
Biphenyl-2-carboxylic acid: The parent carboxylic acid without the ester group.
Uniqueness
Propan-2-yl biphenyl-2-carboxylate is unique due to the presence of the isopropyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
65936-11-0 |
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Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
propan-2-yl 2-phenylbenzoate |
InChI |
InChI=1S/C16H16O2/c1-12(2)18-16(17)15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-12H,1-2H3 |
InChI Key |
MCPBZXXXEOFTPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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